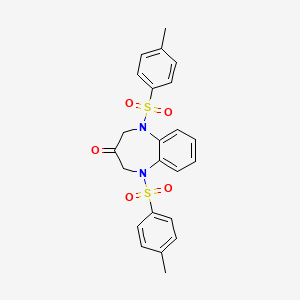
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes two sulfonyl groups attached to a benzodiazepine core. Benzodiazepines are well-known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. the specific properties and applications of this compound make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzenesulfonyl chloride with a suitable benzodiazepine precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The benzodiazepine core can be reduced under specific conditions to yield different structural analogs.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced benzodiazepine analogs.
科学的研究の応用
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of neurotransmitter release and receptor activity.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar central nervous system effects.
Lorazepam: Known for its anxiolytic and sedative properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one is unique due to its dual sulfonyl groups, which confer distinct chemical properties and potential biological activities. This structural feature sets it apart from other benzodiazepines and makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
1179-18-6 |
|---|---|
分子式 |
C23H22N2O5S2 |
分子量 |
470.558 |
IUPAC名 |
1,5-bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one |
InChI |
InChI=1S/C23H22N2O5S2/c1-17-7-11-20(12-8-17)31(27,28)24-15-19(26)16-25(23-6-4-3-5-22(23)24)32(29,30)21-13-9-18(2)10-14-21/h3-14H,15-16H2,1-2H3 |
InChIキー |
IRZZSZFIWQUIKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
同義語 |
1,2,4,5-Tetrahydro-1,5-bis[(4-methylphenyl)sulfonyl]-3H-1,5-benzodiazepin-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















